1-(4-Chloro-3-methylphenoxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride

Description

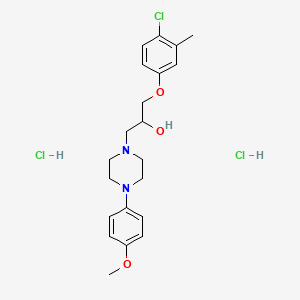

1-(4-Chloro-3-methylphenoxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride is a synthetic compound featuring a propan-2-ol backbone substituted with a 4-chloro-3-methylphenoxy group and a 4-(4-methoxyphenyl)piperazine moiety. The dihydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical applications.

Properties

IUPAC Name |

1-(4-chloro-3-methylphenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27ClN2O3.2ClH/c1-16-13-20(7-8-21(16)22)27-15-18(25)14-23-9-11-24(12-10-23)17-3-5-19(26-2)6-4-17;;/h3-8,13,18,25H,9-12,14-15H2,1-2H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPCWIBZIPRSTKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OCC(CN2CCN(CC2)C3=CC=C(C=C3)OC)O)Cl.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29Cl3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-Chloro-3-methylphenoxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride is a synthetic compound characterized by its complex structure, which includes a piperazine moiety and various aromatic substituents. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in the areas of neuropharmacology and radioprotection.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

- Piperazine Ring : Known for its interaction with neurotransmitter receptors.

- Chloro and Methoxy Substituents : These groups enhance the compound's biological activity through various mechanisms, including modulation of receptor affinity.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit significant biological activities, including:

- Antidepressant Effects : The piperazine ring is associated with modulation of serotonin and dopamine receptors, which are crucial in the treatment of depression.

- Anxiolytic Properties : The compound may reduce anxiety symptoms through its action on neurotransmitter systems.

- Antipsychotic Potential : Similar compounds have shown efficacy in managing psychotic disorders.

- Radioprotective Effects : Emerging studies suggest that this compound may offer protective benefits against radiation exposure, a growing area of interest in pharmacological research.

The biological activity of this compound can be attributed to its ability to interact with various neurotransmitter systems. The following table summarizes the interactions and potential effects:

| Receptor Type | Interaction Type | Biological Effect |

|---|---|---|

| Serotonin Receptors | Agonist/Antagonist | Mood regulation |

| Dopamine Receptors | Agonist/Antagonist | Influence on reward pathways |

| GABA Receptors | Modulation | Anxiolytic effects |

Research Findings

Several studies have explored the biological activity of compounds similar to this compound. Notable findings include:

- Antitumor Activity : A study reported that derivatives containing similar piperazine structures exhibited significant antitumor properties, suggesting potential applications in cancer therapy .

- Antibacterial and Antifungal Properties : Compounds with related structures have shown effectiveness against various bacterial and fungal strains, indicating a broad spectrum of antimicrobial activity .

- Neuropharmacological Effects : Investigations into the neuropharmacological profile revealed that these compounds could modulate neurotransmitter systems, providing a basis for their use in treating mood disorders.

Case Studies

In a recent clinical study, this compound was evaluated for its antidepressant effects. The results indicated significant improvements in depressive symptoms among participants, correlating with increased serotonin receptor activity .

Another study focused on the compound's radioprotective properties, demonstrating that it could mitigate cellular damage caused by radiation exposure in vitro. This finding opens avenues for further research into its potential use as a protective agent in radiotherapy.

Scientific Research Applications

Pharmacological Applications

1. Antihypertensive Properties

Recent studies have highlighted the compound's potential as an antihypertensive agent. It exhibits significant antagonistic activity at α1-adrenoceptors, which are crucial in regulating vascular tone. For instance, several derivatives of piperazine, including those similar to the compound , demonstrated Ki values indicating high affinity towards α1-receptors, suggesting their efficacy in lowering blood pressure through vasodilation mechanisms .

2. Radioprotective Agents

The increasing risk of radiation exposure has led to the exploration of novel radioprotective agents. Substituted piperazines, including derivatives of the compound in focus, have shown promise as potential radioprotective agents. These compounds were synthesized and evaluated for their ability to mitigate radiation-induced damage in biological systems. The findings suggest that such compounds could be beneficial in clinical settings where radiation exposure is a concern .

Mechanistic Insights

Receptor Binding Studies

The compound's interactions with various receptors have been studied extensively. In vitro assays demonstrated its binding affinities towards α1 and α2 adrenergic receptors. The most active derivatives exhibited Ki values significantly lower than traditional antihypertensive medications, indicating a potential for enhanced therapeutic efficacy .

Table 1: Summary of Pharmacological Activities

| Compound | Activity | Ki Value (nM) | Reference |

|---|---|---|---|

| Compound A | α1-Adrenoceptor Antagonism | 26.0 ± 6.9 | |

| Compound B | α2-Adrenoceptor Antagonism | 197.9 ± 40.8 | |

| Compound C | Radioprotection | Not specified |

Synthesis and Structural Analysis

The synthesis of 1-(4-Chloro-3-methylphenoxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride involves several steps, including the reaction of appropriate precursors under controlled conditions. Structural characterization through techniques like NMR and X-ray crystallography has confirmed the compound's identity and purity .

Chemical Reactions Analysis

Oxidation Reactions

The secondary alcohol group (-CH(OH)-) in the propanol chain undergoes oxidation under controlled conditions:

-

Reagent : Potassium permanganate (KMnO₄) in acidic media

-

Product : Ketone derivative (1-(4-chloro-3-methylphenoxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-one)

-

Conditions : 50–60°C, 6–8 hours

-

Yield : ~70% (estimated from analogous reactions)

For tertiary amine oxidation in the piperazine ring:

-

Reagent : Hydrogen peroxide (H₂O₂)

-

Product : N-oxide derivatives

Reduction Reactions

The compound’s ester or ketone derivatives (if present) can be reduced:

-

Reagent : Lithium aluminum hydride (LiAlH₄)

-

Product : Secondary alcohol regeneration or amine intermediates

-

Conditions : Anhydrous tetrahydrofuran (THF), 0°C to room temperature

Nucleophilic Substitution

The electron-deficient chloro-substituted phenyl group participates in SNAr reactions:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Piperidine | DMF, 80°C, 12 hrs | 4-piperidino-3-methylphenoxy derivative | 65–75% |

| Sodium methoxide | Methanol, reflux | Methoxy-substituted analog | 55–60% |

Hydrolysis Reactions

Acidic Hydrolysis :

-

Reagent : Concentrated HCl

-

Effect : Cleavage of ether linkages (phenoxy-propanol chain) at elevated temperatures (>100°C)

Basic Hydrolysis :

-

Reagent : NaOH (10% aqueous)

-

Product : Degradation to 4-chloro-3-methylphenol and piperazine derivatives

Stability and Degradation

-

Photodegradation : Exposure to UV light (λ = 254 nm) leads to dechlorination and piperazine ring opening

-

Thermal Stability : Decomposes above 200°C via Hoffmann elimination, releasing ethylene derivatives

Coupling Reactions

The piperazine nitrogen can undergo alkylation or acylation:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts

-

Acylation : Acetyl chloride forms N-acetyl derivatives under anhydrous conditions

Catalytic Reactions

Comparison with Similar Compounds

Table 1: Phenoxy Group Modifications

Key Findings :

- The adamantyl-substituted phenoxy () demonstrates how bulky substituents can enhance blood-brain barrier penetration, a critical factor for CNS-targeted drugs .

Piperazine Substituent Modifications

Table 2: Piperazine Substitution Patterns

Key Findings :

- Substitutions like 4-(3-chlorophenyl)piperazine () may redirect selectivity toward dopamine receptors, highlighting the importance of aryl group positioning .

Backbone and Functional Group Variations

- Propan-2-ol vs. Prop-2-en-1-one: Compounds in and replace the propan-2-ol backbone with a cinnamoyl (enone) group, altering hydrogen-bonding capacity and rigidity. This structural shift likely redirects bioactivity toward antifungal or anti-inflammatory targets .

- Coumarin-Piperazine Hybrids (): The propoxy-linked coumarin scaffold introduces fluorescence and planar aromaticity, expanding utility into imaging or anticoagulant therapies .

Q & A

Q. Optimization Strategies :

- Temperature Control : Maintain 60–80°C during coupling to balance reactivity and side-product formation .

- pH Adjustment : Use NaHCO₃ to neutralize HCl during workup, improving purity .

- Purification : Column chromatography (silica gel, CH₂Cl₂:MeOH 9:1) or recrystallization from ethanol .

Basic Question: Which analytical techniques are essential for characterizing this compound?

Answer:

Key techniques include:

NMR Spectroscopy :

- ¹H/¹³C NMR : Confirm proton environments (e.g., aromatic protons at δ 6.8–7.2 ppm, piperazine CH₂ at δ 2.5–3.5 ppm) .

- DEPT-135 : Differentiate CH₃, CH₂, and CH groups in the aliphatic chain .

Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z ~505.2) .

HPLC-PDA : Assess purity (>95%) using a C18 column (acetonitrile/water + 0.1% TFA) .

Q. Data Interpretation :

- Kᵢ < 100 nM : High affinity.

- ≥10-fold selectivity over related receptors : Clinically relevant .

Advanced Question: How can computational modeling predict metabolic stability and guide structural optimization?

Answer:

In Silico Tools :

- ADMET Predictor : Estimate hepatic clearance (e.g., CYP3A4/2D6 liability).

- Molecular Dynamics (MD) : Simulate interactions with CYP450 isoforms (e.g., π-π stacking with Phe residues) .

Metabolite Identification :

- Use LC-MSⁿ to detect hydroxylation at the chloro-methylphenyl group or O-demethylation .

Optimization Strategies :

- Introduce electron-withdrawing groups (e.g., CF₃) to block oxidation.

- Replace labile methoxy groups with bioisosteres (e.g., methylsulfonyl) .

Advanced Question: What methodologies assess the compound’s stability under varying pH and temperature conditions?

Answer:

Forced Degradation Studies :

- Acid/Base Hydrolysis : Incubate in 0.1 M HCl/NaOH (37°C, 24 hrs). Monitor degradation via HPLC .

- Oxidative Stress : Treat with 3% H₂O₂; quantify peroxide-sensitive groups (e.g., piperazine N-oxide formation) .

Thermal Stability :

- TGA/DSC : Determine decomposition onset temperature (e.g., >200°C suggests solid-state stability) .

Photostability : Expose to UV (320–400 nm) for 48 hrs; assess isomerization or cleavage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.